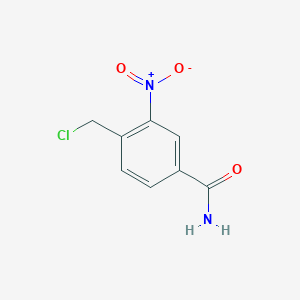

4-(Chloromethyl)-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Chloromethyl)-3-nitrobenzamide, commonly referred to as CMNB, is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. CMNB is a colorless solid that is soluble in water and ethanol. It is a versatile compound that can be used as a building block for synthesis of other compounds, as well as a reagent in various biochemical and pharmacological studies.

科学的研究の応用

Crystal Engineering

- Crystal Engineering with Hydrogen Bonds and Halogen Bonds : 4-Nitrobenzamide compounds, similar in structure to 4-(Chloromethyl)-3-nitrobenzamide, have been used in crystal engineering, demonstrating the potential for designing specific molecular interactions in crystal structures (Saha, Nangia, & Jaskólski, 2005).

Pharmacological Applications

Antitumor Activity : N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB), a nitroaromatic derivative of this compound, has shown significant antitumor activity. This research explored its chemical behavior, physicochemical properties, and formulation for parenteral administration (Sena et al., 2017).

Cytotoxic Effects in Cancer Cell Lines : Another derivative, N-(2-butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (NBCN), exhibited cytotoxic effects in cancer cell lines. It was found to trigger mitochondrial apoptotic pathways and autophagic cell death in HL60 cells (Perdigão et al., 2017).

Chemical Synthesis and Reactivity

Formation of Binary Co-crystals : 4-Nitrobenzamide, structurally related to this compound, has been studied for its ability to form binary co-crystals, revealing insights into the creation of specific molecular arrangements (Aakeröy, Desper, & Helfrich, 2004).

Synthesis of Quinazolin-4(3H)-ones : A one-pot synthesis method was developed for 2-substituted quinazolin-4(3H)-ones starting from 2-nitrobenzamides, which are closely related to this compound. This demonstrates the compound's potential in facilitating complex organic syntheses (Romero, Salazar, & López, 2013).

Synthesis of N-Phenylbenzamides : Research on the synthesis and evaluation of 4-nitro-N-phenylbenzamides, similar to this compound, highlighted their potential application in developing new pharmacological agents, specifically as anticonvulsants (Bailleux et al., 1995).

作用機序

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the interaction of organoboron reagents with palladium (II) complexes .

Mode of Action

Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that compounds involved in sm cross-coupling reactions can influence carbon–carbon bond formation , which is a fundamental process in organic chemistry and biochemistry.

Pharmacokinetics

Similar compounds have been analyzed using high-performance liquid chromatography (hplc), which can provide insights into their pharmacokinetic properties .

Result of Action

The compound’s potential involvement in sm cross-coupling reactions suggests it may play a role in the formation of carbon–carbon bonds , which are fundamental to the structure of organic molecules.

Action Environment

The action, efficacy, and stability of 4-(Chloromethyl)-3-nitrobenzamide can be influenced by various environmental factors. For instance, the SM cross-coupling reactions in which the compound may participate are known to be exceptionally mild and functional group tolerant . .

特性

IUPAC Name |

4-(chloromethyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c9-4-6-2-1-5(8(10)12)3-7(6)11(13)14/h1-3H,4H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPVZDNKYMHDCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2983619.png)

![3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidine-1-carbonyl}benzonitrile](/img/structure/B2983620.png)

![3-isopropyl-8,9-dimethoxy-5-{[2-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2983622.png)

![3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2983630.png)

![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2983637.png)

![2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole](/img/structure/B2983642.png)